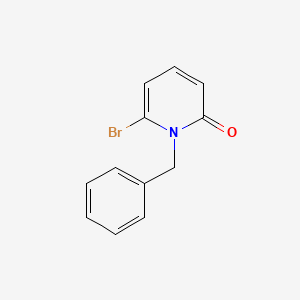

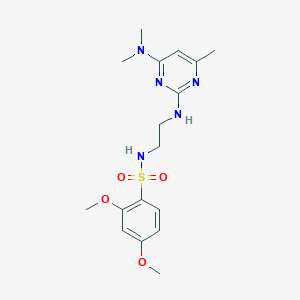

![molecular formula C16H14N4O2S B2841406 3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid CAS No. 690249-41-3](/img/structure/B2841406.png)

3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, mononuclear copper (i) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand have been prepared by reaction of CuX (X = Cl, Br, I), L and PPh3 in a molar ratio of 1:1:2 in MeCN solutions . Another related compound, 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, was synthesized by refluxing a mixture of isonicotinohydrazide and isothiocyanatobenzene in ethanol, followed by a reaction with NaOH .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile has been reported . The structure of mononuclear copper (i) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand has also been investigated .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds employing sulfur-containing catalysts or precursors has been a significant area of research. Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester serves as a recyclable catalyst for condensation reactions, demonstrating the utility of sulfur-containing compounds in facilitating chemical transformations with high yields and recyclability, which could be applied to the synthesis of triazole derivatives such as 3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid (Tayebi et al., 2011).

Antitumor Activity

Asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have shown antitumor activity. Compounds synthesized from precursors related to the triazole structure of interest were evaluated for their in vitro antitumor activity, suggesting potential applications in cancer research and therapy (Hu et al., 2008).

Antibacterial Activity

The synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits has been explored. These compounds demonstrated preliminary antibacterial activity against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents from triazole derivatives (Hu et al., 2006).

Catalysis and Surface Activity

1,2,4-Triazole derivatives have been studied for their surface activity and potential as catalysts in various chemical reactions. These studies highlight the versatility of triazole compounds in enhancing the efficiency of chemical processes and their application in materials science (El-Sayed, 2006).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its target, the EGFR kinase, by inhibiting its activity . This inhibition occurs at a concentration of 2.05µM

Biochemical Pathways

The inhibition of EGFR kinase can affect multiple biochemical pathways. EGFR is known to activate several downstream pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways . These pathways are involved in cell survival, proliferation, and differentiation . Therefore, the inhibition of EGFR kinase by this compound could potentially disrupt these pathways, leading to altered cellular functions.

Result of Action

The compound has shown potent antiproliferative results against the A549 cancer cell line, with an IC50 value of 5.6 µM . This suggests that the compound could potentially be effective in inhibiting the growth of certain types of cancer cells.

Eigenschaften

IUPAC Name |

3-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-14(22)8-11-23-16-19-18-15(12-6-9-17-10-7-12)20(16)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPIYAZWNQIINW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCCC(=O)O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

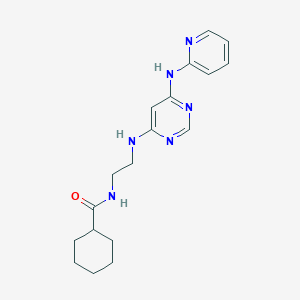

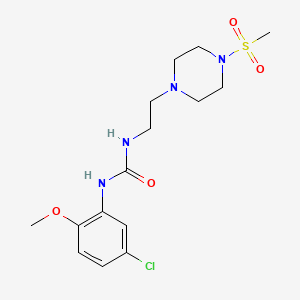

![1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2841324.png)

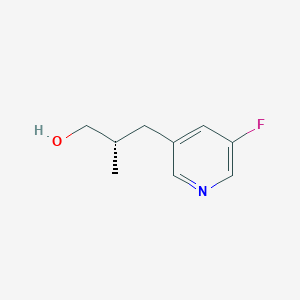

![N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide](/img/structure/B2841326.png)

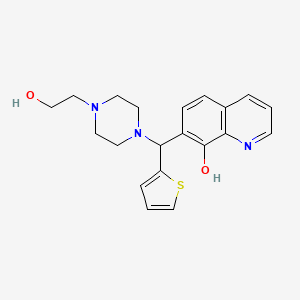

![Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2841330.png)

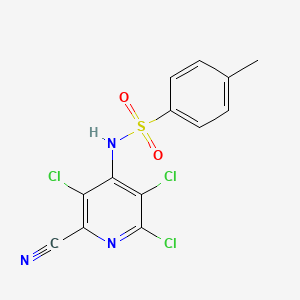

![ethyl 4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2841340.png)

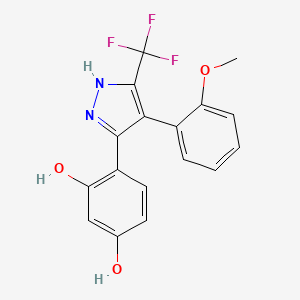

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2841341.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/no-structure.png)